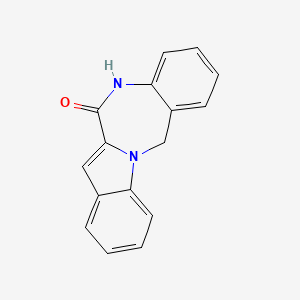

6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one

Description

6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is a heterocyclic compound that combines the structural features of indole and benzodiazepine. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antiviral, and antimicrobial properties .

Properties

Molecular Formula |

C16H12N2O |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

6,11-dihydroindolo[2,1-c][1,4]benzodiazepin-12-one |

InChI |

InChI=1S/C16H12N2O/c19-16-15-9-11-5-2-4-8-14(11)18(15)10-12-6-1-3-7-13(12)17-16/h1-9H,10H2,(H,17,19) |

InChI Key |

ILXBVUVUDSAJOS-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4N31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid . Another approach involves the use of ferric trichloride as a catalyst to promote the formation of the desired product .

Industrial Production Methods

the use of scalable and efficient catalytic processes, such as those involving ferric trichloride, could be adapted for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like N-aryl ynamides.

Common Reagents and Conditions

Oxidation: DDQ in an organic solvent like dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: N-aryl ynamides in the presence of gold catalysts.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting vital processes such as DNA replication and transcription . This intercalation is facilitated by the planar structure of the compound, which allows it to fit between the base pairs of the DNA .

Comparison with Similar Compounds

Similar Compounds

6H-indolo[2,3-b]quinoxaline: Shares a similar indole-based structure and exhibits comparable DNA intercalating properties.

6H-indolo[2,3-b]quinoline: Another indole-based compound with significant pharmacological activities.

Uniqueness

6H-indolo<2,1-c><1,4>benzodiazepin-12(11H)-one is unique due to its combination of indole and benzodiazepine structures, which confer a distinct set of chemical and biological properties. This dual structural feature allows it to interact with a broader range of molecular targets compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.